molecular formula C22H20N4O3S2 B2495301 2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-34-1

2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2495301
CAS No.: 1021078-34-1
M. Wt: 452.55
InChI Key: JMCKBPDDAYXODE-UHFFFAOYSA-N
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Description

2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
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Biological Activity

The compound 2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A morpholino ring
  • A p-tolyl group
  • A thiophene moiety
  • A thiazolo[4,5-d]pyridazin core

The unique combination of these functional groups contributes to its biological activity, particularly in anti-inflammatory and anticancer applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives with similar structures have shown promising activity against various cancer cell lines. Research has indicated that compounds with thiazole and pyridazine frameworks can inhibit the growth of lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. The IC50 values for these activities ranged from 2.78 to 5.70 μg/mL, suggesting significant efficacy compared to standard treatments like cisplatin .

Anti-inflammatory Effects

The compound's structural analogs have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. In vitro studies have shown that certain derivatives exhibit selective COX-II inhibitory activity with IC50 values as low as 0.52 μM, indicating a potential therapeutic application in managing inflammation .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Receptor Binding : It may bind to cellular receptors involved in tumor progression or inflammatory responses, altering downstream signaling pathways.

Case Studies

  • In Vitro Studies : A series of morpholino-containing compounds were synthesized and tested for anticancer activity against A-549 and HepG-2 cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, supporting further exploration of similar compounds .
  • COX Inhibition Studies : Various thiazole-based compounds were evaluated for their COX inhibitory potential. Among them, some derivatives showed enhanced selectivity towards COX-II over COX-I, which is crucial for reducing side effects associated with non-selective NSAIDs .

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerA-5492.78 ± 0.86
AnticancerHepG-23.54 ± 1.11
COX-II InhibitionCOX-II0.52
COX-I InhibitionCOX-I22.25

Properties

IUPAC Name

5-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-14-4-6-15(7-5-14)16(27)13-26-21(28)19-20(18(24-26)17-3-2-12-30-17)31-22(23-19)25-8-10-29-11-9-25/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKBPDDAYXODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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